phenylsilane CAS No. 65335-66-2](/img/structure/B14491923.png)
[(3,3-Dimethylbut-1-en-2-yl)oxy](dimethyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a dimethyl group and a 3,3-dimethylbut-1-en-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane typically involves the reaction of 3,3-dimethylbut-1-en-2-ol with dimethylphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3CCH=CH2OH+PhSi(CH3)2Cl→PhSi(CH3)2OCH2C(CH3)3+HCl
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl group or the alkoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes or alkoxy-substituted silanes.
Applications De Recherche Scientifique
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane involves interactions with various molecular targets, depending on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating the formation or breaking of chemical bonds. The presence of the phenyl group can influence the reactivity and stability of the compound through electronic effects.
Comparaison Avec Des Composés Similaires
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane can be compared with other organosilicon compounds such as:
Trimethylphenylsilane: Lacks the alkoxy group, resulting in different reactivity.
Dimethylphenylsilane: Similar structure but without the bulky 3,3-dimethylbut-1-en-2-yloxy group.
Phenyltrimethoxysilane: Contains three methoxy groups, leading to different chemical properties.
Propriétés
Numéro CAS |
65335-66-2 |
|---|---|
Formule moléculaire |
C14H22OSi |
Poids moléculaire |
234.41 g/mol |
Nom IUPAC |
3,3-dimethylbut-1-en-2-yloxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H22OSi/c1-12(14(2,3)4)15-16(5,6)13-10-8-7-9-11-13/h7-11H,1H2,2-6H3 |
Clé InChI |
DIBKSZIQWLNSOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C)O[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


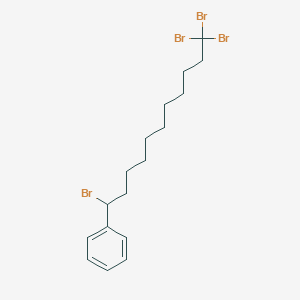
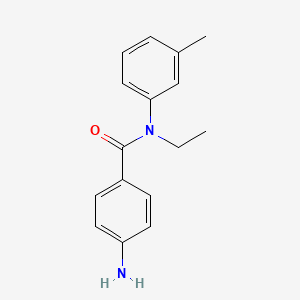
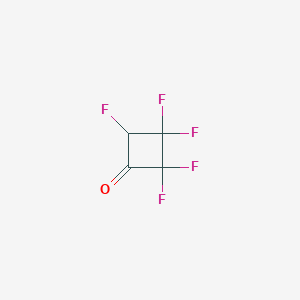
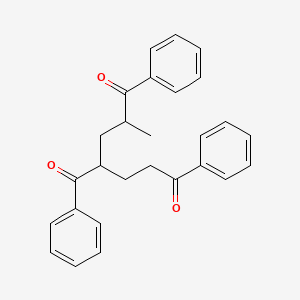
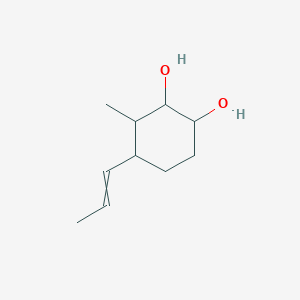
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
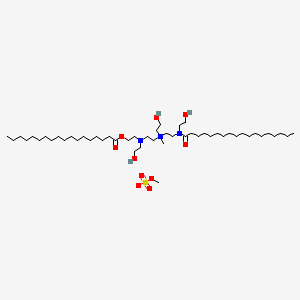

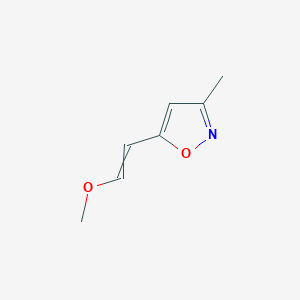
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
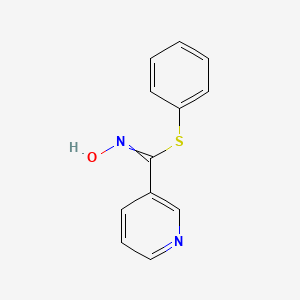
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)
